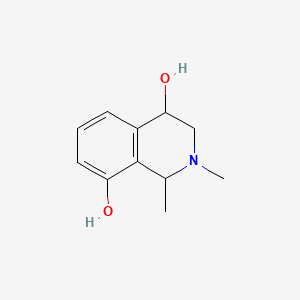

1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes two methyl groups and two hydroxyl groups attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are significant in medicinal chemistry due to their presence in various natural products and their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol typically involves the reduction of isoquinoline derivatives. Common methods include the use of reducing agents such as tin and hydrochloric acid or sodium and ethanol . Additionally, the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions are traditional approaches for preparing tetrahydroisoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on the desired yield, purity, and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various substituted tetrahydroisoquinolines.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol involves its interaction with molecular targets such as dopamine receptors and enzymes involved in neurotransmitter metabolism . The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals. Additionally, it modulates the glutamatergic system, contributing to its neuroprotective properties .

Vergleich Mit ähnlichen Verbindungen

- 1,2,3,4-Tetrahydroisoquinoline

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Comparison: 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other tetrahydroisoquinolines, it has enhanced neuroprotective properties and potential therapeutic applications in neurodegenerative diseases .

Biologische Aktivität

1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol (CAS No: 102830-20-6) is a compound belonging to the isoquinoline class of alkaloids. This compound has garnered attention for its diverse biological activities, including neuroprotective effects and potential therapeutic applications in various diseases. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

- Molecular Formula : C11H15NO2

- Molecular Weight : 195.25 g/mol

- Appearance : Colorless to light yellow liquid

- Purity : >98% (GC)

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. A study highlighted the ability of certain THIQ analogs to protect neuronal cells from oxidative stress and apoptosis. The mechanisms involved include the modulation of neurotransmitter systems and the reduction of neuroinflammation.

Table 1: Summary of Neuroprotective Studies

| Study Reference | Model Used | Key Findings |

|---|---|---|

| In vitro neuronal cultures | Reduced apoptosis in stressed neurons | |

| Rat models | Improved behavioral outcomes in neurotoxic conditions |

Antimicrobial Activity

Tetrahydroisoquinoline derivatives have shown promising antimicrobial properties. A review on isoquinoline alkaloids discusses their effectiveness against various pathogens, including bacteria and fungi. The structural features of these compounds significantly influence their antimicrobial activity.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Dopaminergic System : It modulates dopamine receptors which may explain its neuroprotective effects.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress.

- Anti-inflammatory Effects : It reduces pro-inflammatory cytokines in cellular models.

Case Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of tetrahydroisoquinoline derivatives in rodents exposed to amphetamines under chronic ethanol conditions. Results indicated that certain metabolites could cross the blood-brain barrier and were associated with behavioral abnormalities such as convulsions and altered locomotion patterns .

Case Study 2: Antimicrobial Testing

In a controlled setting, the antimicrobial efficacy of tetrahydroisoquinoline derivatives was tested against various strains of bacteria. Results demonstrated significant inhibition at specific concentrations, suggesting potential as a therapeutic agent against resistant bacterial strains .

Eigenschaften

IUPAC Name |

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-11-8(4-3-5-9(11)13)10(14)6-12(7)2/h3-5,7,10,13-14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBRAZPZFNVIKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC=C2O)C(CN1C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.